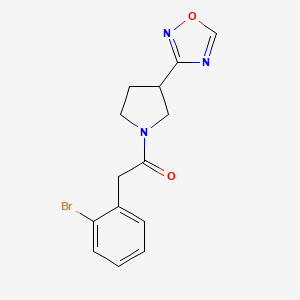
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone, commonly known as OPE, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. OPE belongs to the family of pyrrolidinyl oxadiazoles, and it has been synthesized using different methods. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Synthesis and Evaluation of Antimicrobial Properties : Studies have focused on the synthesis of oxadiazole derivatives and their evaluation for antimicrobial properties. For instance, compounds with oxadiazole nuclei have shown significant antimicrobial activity, suggesting the potential for developing new antimicrobial agents. This underlines the importance of cyclization reactions in enhancing the biological activity of these compounds (Salimon, Salih, & Hussien, 2011).
Antiviral Activity
- Development of Antiviral Agents : Research into 1,3,4-oxadiazole derivatives has also extended to their potential as antiviral agents. Compounds synthesized from oxadiazoles have been evaluated for their activity against various viruses, highlighting the versatility of these derivatives in the search for new antiviral drugs (Albratty, El-Sharkawy, & Alhazmi, 2019).
Enzymatic Studies and Metabolic Insights
- Enzymatic C-Demethylation and Metabolism : One study investigated the enzymatic C-demethylation of a related compound, revealing insights into its metabolic pathways in liver microsomes. Such studies are crucial for understanding the metabolism of potential therapeutic agents and their metabolite profiles (Yoo et al., 2008).
Organocatalytic Synthesis for Medicinal Chemistry
- Organocatalytic Approaches to Bioactive Derivatives : The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] demonstrates the application of 1,2,4-oxadiazol derivatives in creating compounds with high enantiopurity and structural diversity. Such methods offer a new avenue for the development of bioactive molecules with potential therapeutic benefits (Chen et al., 2009).
Electronic and Photonic Materials
- Electron-Transporting and Exciton-Blocking Materials : Research into m-terphenyl oxadiazole derivatives for use in organic light-emitting diodes (OLEDs) showcases the electronic applications of these compounds. The high electron mobility and ability to block excitons make them suitable for enhancing the efficiency and performance of OLEDs, indicating their significance beyond biological applications (Shih et al., 2015).
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c15-12-4-2-1-3-10(12)7-13(19)18-6-5-11(8-18)14-16-9-20-17-14/h1-4,9,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFGGHVHCVKJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

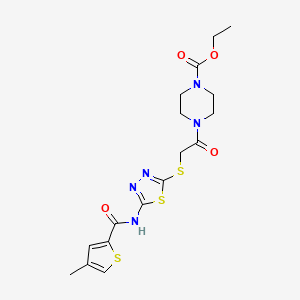
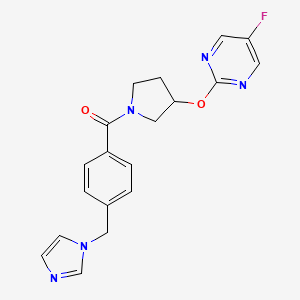

![(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2735505.png)
![N-(2-methoxyphenyl)-4-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2735506.png)
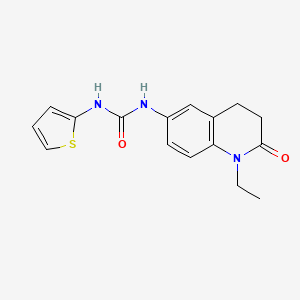

![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2735510.png)

![[2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2735513.png)
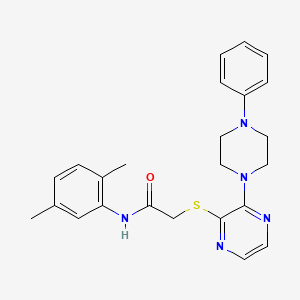
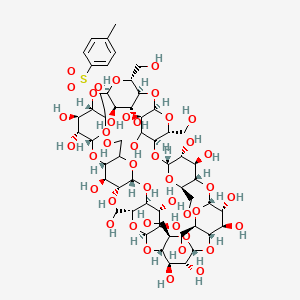
![Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate](/img/structure/B2735521.png)
![(4-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2735524.png)